

# Application Notes: Using NADH Fluorescence Lifetime Imaging (FLIM) in Live Cells

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### Introduction

Nicotinamide Adenine Dinucleotide (NADH) is a critical metabolic coenzyme central to cellular energy production. Its reduced form, NADH, is naturally fluorescent (autofluorescent), while its oxidized form, NAD+, is not.[1][2] Fluorescence Lifetime Imaging (FLIM) is a powerful microscopy technique that measures the time a fluorophore, in this case, NADH, remains in an excited state before emitting a photon.[1] This lifetime is highly sensitive to the molecule's local microenvironment, particularly whether it is free in the cytoplasm or bound to an enzyme.[1][3] This intrinsic property allows FLIM to serve as a label-free, non-invasive method to probe cellular metabolic states in real-time.[2][4]

The fluorescence lifetime of free NADH is short (approximately 0.3-0.4 ns) due to a self-quenching mechanism.[1][5] When NADH binds to enzymes, its conformation changes, leading to a significantly longer fluorescence lifetime (typically >1.2 ns).[1][3][5] Therefore, by measuring the fluorescence lifetime of the cellular NADH pool, one can distinguish between two key metabolic pathways:

- Glycolysis: This pathway is associated with a higher proportion of free NADH, resulting in a shorter average fluorescence lifetime.
- Oxidative Phosphorylation (OXPHOS): This pathway involves NADH binding to enzymes of the electron transport chain (e.g., Complex I), leading to a higher proportion of bound NADH and a longer average fluorescence lifetime.[1][4]



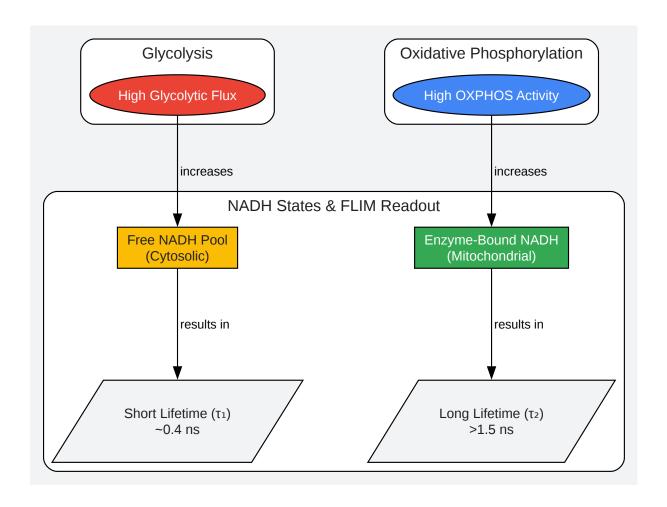
NADH FLIM is thus an invaluable tool for researchers, scientists, and drug development professionals to quantitatively assess metabolic shifts in various biological contexts.

### **Key Applications**

- Cancer Metabolism: Cancer cells often exhibit a reprogrammed metabolism known as the
  "Warburg effect," characterized by elevated glycolysis even in the presence of oxygen.[4][6]
  NADH FLIM can detect this shift by measuring a decrease in the average NADH lifetime
  compared to normal cells.[4][7] This makes it a promising tool for cancer detection,
  characterizing tumor heterogeneity, and monitoring the metabolic response of cancer cells to
  therapeutic agents.[1][7][8]
- Neurodegenerative Diseases: Mitochondrial dysfunction is a key factor in many neurodegenerative disorders, including Alzheimer's and Huntington's disease.[4][9][10]
   NADH FLIM allows for the direct, single-cell resolution assessment of mitochondrial function by quantifying the balance between glycolysis and oxidative phosphorylation in neurons.[9]
   [10][11] It can be used to study the effects of disease-related proteins on mitochondrial respiration and identify selective mitochondrial vulnerabilities.[9][10]
- Drug Discovery and Development: The efficacy of drugs targeting cellular metabolism can be rapidly assessed using NADH FLIM. By monitoring changes in the NADH fluorescence lifetime, researchers can determine if a compound successfully inhibits a specific metabolic pathway (e.g., glycolysis or OXPHOS) and quantify the cellular response.[1][8] This provides a high-throughput, label-free method for screening potential therapeutics.
- Stem Cell Biology: The metabolic state of stem cells is closely linked to their differentiation
  potential. For instance, neural progenitors undergoing differentiation shift their metabolism
  from glycolysis towards oxidative phosphorylation.[4] NADH FLIM can track these metabolic
  changes, providing insights into the mechanisms of cell fate decisions and serving as a
  quality control tool in tissue engineering applications.[4]

## Visualizing the Principle of NADH FLIM





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Caption: Principle of NADH FLIM for metabolic state assessment.

## **Quantitative Data Summary**

NADH fluorescence decay in cells is typically fitted with a bi-exponential model:  $I(t) = a_1e-t/\tau_1 + a_2e-t/\tau_2$ , where  $\tau_1$  and  $\tau_2$  are the short and long lifetime components, and  $a_1$  and  $a_2$  are their respective fractional contributions.

Table 1: Typical Fluorescence Lifetimes of NADH Forms



NADH State	Typical Lifetime (τ)	Associated Metabolic State	Reference
Free NADH (T1)	0.3 - 0.5 ns	Glycolysis	[1][5]
NADH bound to Lactate Dehydrogenase (LDH)	~1.6 ns	Anaerobic Glycolysis	[1]
NADH bound to Malate Dehydrogenase (MDH)	~1.2 ns	TCA Cycle	[1]
NADH bound to Complex I	>2.0 ns	Oxidative Phosphorylation	[4]

Table 2: Example of NADH FLIM Parameter Changes in Response to Metabolic Inhibitors in Cancer Cells



Treatment	Target Pathway	Change in Free/Bound Ratio (a1/a2)	Change in Mean Lifetime (τ <sub>m</sub> )	Metabolic Interpretati on	Reference
FX11	Lactate Dehydrogena se (LDH) Inhibition	Decrease	Increase	Shift from glycolysis towards OXPHOS	[1]
Dichloroaceta te (DCA)	Pyruvate Dehydrogena se Kinase (PDK) Inhibition	No significant change	No significant change	Promotes OXPHOS, but effect not distinguishabl e by FLIM alone in this case	[1]
Rotenone	Complex I Inhibition	Increase	Decrease	Inhibition of OXPHOS, shift towards glycolysis	[12][13]
2-Deoxy-D- glucose (2- DG)	Glycolysis Inhibition	Decrease	Increase	Inhibition of glycolysis, forcing reliance on OXPHOS	[12][13]

## **Experimental Protocols**

# Protocol 1: General Live Cell Preparation and NADH FLIM Imaging

This protocol outlines the fundamental steps for acquiring high-quality NADH FLIM data from live cultured cells.

Materials:



- Cell culture medium appropriate for the cell line.
- 35 mm glass-bottom imaging dishes.
- Phosphate-buffered saline (PBS).
- Two-photon laser scanning microscope equipped with a time-correlated single photon counting (TCSPC) FLIM system.
- Ti:Sapphire laser or similar femtosecond pulsed laser.
- High numerical aperture (NA) water or oil immersion objective lens (e.g., 20x or 40x).
- Environmental chamber for temperature (37°C) and CO<sub>2</sub> (5%) control.

### Methodology:

- Cell Seeding: 24-48 hours prior to imaging, seed cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency at the time of the experiment.
- Sample Preparation: Immediately before imaging, remove the culture medium and gently wash the cells twice with pre-warmed PBS. Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).
- Microscope Setup:
  - Mount the sample on the microscope stage within the environmental chamber and allow it to equilibrate for at least 15 minutes.
  - Set the two-photon excitation laser to 740-750 nm.[5][13]
  - Use a bandpass filter to collect the NADH emission signal, typically around 460 ± 30 nm.
     [13]
  - Adjust the laser power to be as low as possible to achieve a sufficient photon counting rate while minimizing phototoxicity and photobleaching.
- FLIM Data Acquisition:



- Select a field of view containing healthy, representative cells.
- Acquire FLIM data using the TCSPC system. The acquisition time should be long enough to collect sufficient photons for a robust bi-exponential fit (typically 60-120 seconds per image).[1]
- Record images from multiple fields of view for statistical significance.
- Data Analysis:
  - Use appropriate software (e.g., SPCImage, FLIMfit) to analyze the raw FLIM data.[1][14]
  - Fit the fluorescence decay curve for each pixel using a bi-exponential decay model to generate images of the lifetime components (τ1, τ2) and their fractional contributions (a1, a2).
  - Calculate the mean lifetime (τm) and the free-to-bound ratio (a1/a2) for regions of interest
     (ROIs) drawn around individual cells or subcellular compartments.

## Protocol 2: Assessing Metabolic Response to Drug Treatment

This protocol describes how to use NADH FLIM to measure metabolic shifts induced by a pharmacological agent.

#### Methodology:

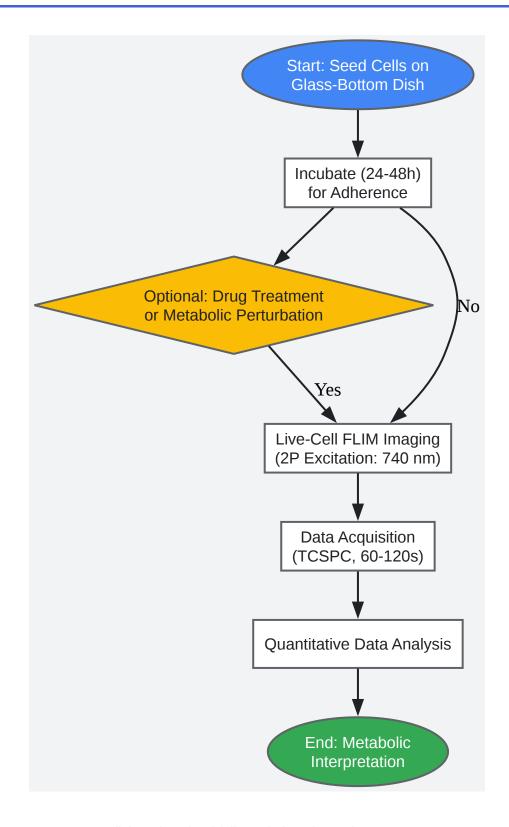
- Prepare Cells: Follow steps 1 and 2 from Protocol 1.
- Acquire Baseline Image: Acquire a baseline NADH FLIM image of the cells in the imaging medium before adding the drug, following steps 3 and 4 from Protocol 1. This serves as the control measurement.
- Drug Addition: Prepare the drug of interest at the desired final concentration in the prewarmed imaging medium. Carefully add the drug to the imaging dish and mix gently.
- Time-Course Imaging: Acquire FLIM images at several time points after drug addition (e.g., 15 min, 30 min, 1 hr, 2 hr) to monitor the dynamics of the metabolic response.



- Data Analysis and Comparison:
  - Analyze all FLIM images as described in step 5 of Protocol 1.
  - For each time point, quantify the FLIM parameters ( $\tau_1$ ,  $\tau_2$ ,  $a_1$ ,  $a_2$ ) and compare them to the baseline measurement.
  - Perform statistical analysis to determine if the observed changes in FLIM parameters are significant. This will reveal the extent and direction of the metabolic shift induced by the drug.

# Visualizing Workflows Experimental Workflow Diagram



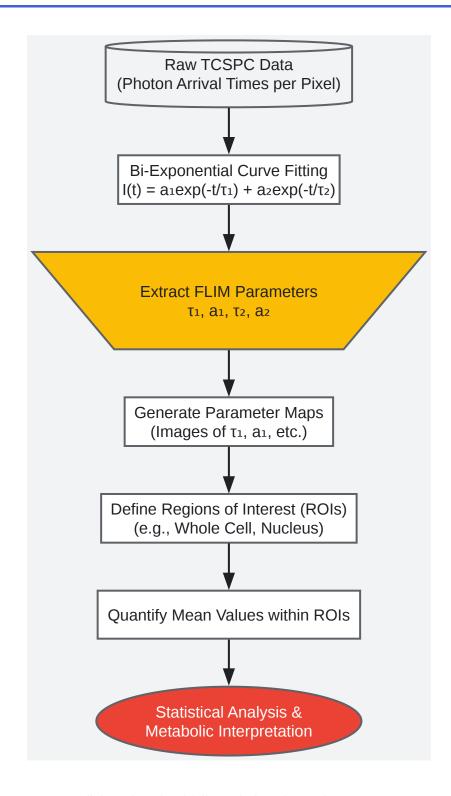


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Caption: General experimental workflow for a live-cell NADH FLIM experiment.

### **Data Analysis Workflow Diagram**





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Caption: Step-by-step workflow for the analysis of NADH FLIM data.



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